N-(naphthalen-2-ylsulfonyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-2-ylsulfonyl)alanine is an organic compound that belongs to the class of sulfonyl amino acids It features a naphthalene ring attached to a sulfonyl group, which is further connected to an alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-ylsulfonyl)alanine typically involves the reaction of naphthalene-2-sulfonyl chloride with alanine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-ylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
N-(naphthalen-2-ylsulfonyl)alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(naphthalen-2-ylsulfonyl)alanine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-2-ylsulfonyl)glycine
- N-(naphthalen-2-ylsulfonyl)valine
- N-(naphthalen-2-ylsulfonyl)leucine
Uniqueness
N-(naphthalen-2-ylsulfonyl)alanine is unique due to its specific combination of a naphthalene ring and an alanine molecule. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the alanine moiety allows for interactions with biological systems that are different from those of glycine or valine derivatives .
Properties
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(13(15)16)14-19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEXFHHXWOSJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.